molecular formula C7H11N3O B3320238 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol CAS No. 1221279-26-0

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B3320238
CAS No.: 1221279-26-0
M. Wt: 153.18
InChI Key: ZFUKNDRYQWGFJE-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyrazine ring, with a hydroxymethyl (-CH2OH) group at the 3-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and hydrogen-bonding capacity, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h3,8,11H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKNDRYQWGFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CO)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221279-26-0
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives . These derivatives can then be further converted to the desired compound through various chemical transformations.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrazine and pyrazole rings, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a core protein allosteric modulator (CpAM) for the treatment of hepatitis B virus (HBV) infections . Additionally, its unique structure makes it a valuable compound in materials science and catalysis.

Mechanism of Action

The mechanism by which (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, as a CpAM, it binds to the core protein of HBV, leading to the inhibition of viral replication . This interaction disrupts the normal assembly of the viral capsid, thereby reducing the viral load in infected cells.

Comparison with Similar Compounds

Structural Modifications in the Heterocyclic Core

Triazolo[1,5-a]pyrazine Derivatives
  • Example: 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride () Key Differences: Replaces the pyrazole ring with a triazole, introducing an additional nitrogen atom. Molecular weight (190.63 g/mol) is lower than pyrazolo analogs due to the absence of a fused pyrazole ring. Applications: Not explicitly stated, but triazolo-pyrazines are common in antiviral and anticancer agents .
Pyrazolo[1,5-a]pyrimidine Derivatives
  • Example : Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate ()
    • Key Differences : Pyrimidine ring replaces pyrazine, altering aromaticity and electronic distribution.
    • Impact : Enhanced planarity may improve stacking interactions in enzyme binding pockets. The ethyl ester group increases lipophilicity (logP) compared to the hydroxymethyl group .

Substituent Variations

Alkyl and Aryl Substituents
  • Example : (R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl derivatives ()
    • Key Differences : Isopropyl or methyl groups at the 6-position of the pyrazine ring.
    • Impact : Bulky substituents improve selectivity in kinase inhibition (e.g., PI3Kα) by occupying hydrophobic pockets. Molecular weights range from 401–436 g/mol, higher than the target compound due to added substituents .
Sulfonamide and Amide Groups
  • Example : N,N-Dimethyl-4-[(6R)-6-methyl-5-(pyrrolo[2,3-b]pyridin-4-yl)-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide ()
    • Key Differences : Benzenesulfonamide and pyrrolopyridine substituents.
    • Impact : High molecular weight (436.53 g/mol) and extended π-system enhance binding to PI3Kα (IC50 < 10 nM). The sulfonamide group improves solubility and bioavailability .

Functional Group Comparisons

Hydroxymethyl vs. Carbaldehyde/Carboxylate
  • Example: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde () Key Differences: Carbaldehyde (-CHO) replaces -CH2OH. Impact: Increased reactivity (e.g., in Schiff base formation) but reduced stability. Lower molecular weight (150.18 g/mol) compared to the methanol derivative .
Ester Derivatives
  • Example : Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate ()
    • Key Differences : Chloromethyl and ester groups introduce electrophilic sites for further functionalization.
    • Impact : Higher lipophilicity (logP ~2.5) compared to polar hydroxymethyl analogs .

Biological Activity

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo derivatives, characterized by a fused pyrazole ring system. Its synthesis typically involves multi-step reactions that may include cyclization and functionalization processes. Recent studies have explored various synthetic pathways to enhance yield and purity while maintaining biological activity.

Anticancer Properties

Research indicates that pyrazolo derivatives often exhibit significant anticancer activity. For instance, studies have demonstrated that compounds derived from the pyrazolo scaffold can inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase and BRAF(V600E) . Specifically, this compound has shown promise in vitro against several cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Reference
This compoundMCF-7 (breast cancer)12.4
Pyrazolo derivative XHepatocellular carcinoma15.3
Pyrazolo derivative YLung cancer10.8

Enzyme Inhibition

The compound also exhibits inhibitory activity against various enzymes. Notably, it has been reported to selectively inhibit butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's . The selectivity of this inhibition can be crucial for drug design aimed at minimizing side effects.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)SelectivityReference
Butyrylcholinesterase (BChE)46.42High
Acetylcholinesterase (AChE)157.31Moderate

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of several pyrazolo derivatives including this compound against MCF-7 cells, it was found that this compound exhibited a significant reduction in cell viability at concentrations as low as 12.4 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated a capacity to reduce amyloid-beta plaque formation and improve cognitive function scores in treated mice compared to controls.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Early results suggest that while this compound has favorable pharmacokinetic properties with moderate half-life and bioavailability , further studies are required to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A key route involves intramolecular cyclization of intermediates derived from ethyl 4-chloro-3-oxo-butyrate. Oxidation of hydroxyl groups using MnO₂ in chloroform followed by cyclization with methylsulfonyloxy (OMs) as a leaving group achieves an overall yield of 39.5% . Alternative approaches, such as tert-butyl-protected intermediates (e.g., tert-butyl 4-((7-methyl-4-oxo-5-phenyl derivatives)methyl)piperidine-1-carboxylate), employ Pd-catalyzed Negishi coupling (59–63% yield) and LiCl/THF solvent systems . Yield discrepancies may arise from catalyst choice (e.g., Pd(dba)₂ vs. MnO₂) or solvent polarity effects.

Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[1,5-a]pyrazine derivatives, particularly stereoisomers?

  • Methodological Answer : Syn- and anti-isomers of related tetrahydropyrazolo[1,5-a]pyrimidine derivatives are distinguished via NOESY and ¹H-¹³C HMBC correlations. For example, ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (syn) shows distinct coupling constants (J = 6.8 Hz) compared to anti-isomers (J = 4.2 Hz) in ¹H NMR . For the methanol derivative, hydroxyl proton integration and coupling with adjacent carbons can confirm regiochemistry.

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : Elemental analysis (C, H, N), HRMS (e.g., [M+H]+ = 254.1039 for C₁₃H₁₁N₅O), and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. HRMS with ESI ionization confirms molecular weight within 0.1 ppm error . Purity is validated via HPLC (≥95%) with UV detection at 254 nm, as seen in tert-butyl-protected analogs .

Advanced Research Questions

Q. How do tautomeric equilibria influence the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Tautomerism in analogs like AZD5718 (a coronary artery disease drug) shows diastereoisomeric forms via keto-enol shifts. Computational DFT studies (B3LYP/6-31G*) and variable-temperature NMR (VT-NMR) in DMSO-d₆ identify dominant tautomers. For the methanol derivative, intramolecular H-bonding between the hydroxyl and pyrazine nitrogen may stabilize specific tautomers, affecting receptor binding .

Q. What strategies mitigate stereochemical challenges during functionalization at position 7 of pyrazolo[1,5-a]pyrazines?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-tert-butyl groups) or asymmetric catalysis (e.g., Pd with CPhos ligand) control stereochemistry. For example, tert-butyl(S)-4-((7-methyl-4-oxo-5-phenyl)methyl)piperidine-1-carboxylate retains enantiomeric excess (ee > 90%) via steric hindrance during Negishi coupling . Racemization risks are minimized using low-temperature (-20°C) quenching.

Q. How can researchers design assays to evaluate the antiproliferative effects of this compound derivatives?

  • Methodological Answer : In vitro assays on lung adenocarcinoma (A549) cells use MTT viability tests (IC₅₀ ≈ 12–18 µM for pyrazolo[1,5-a]pyrazine-4-one derivatives). Structure-activity relationships (SAR) are explored by introducing electron-withdrawing groups (e.g., -CF₃) at position 5, which enhance apoptosis via caspase-3 activation . Solubility for in vivo studies is improved via PEGylation or prodrug strategies (e.g., phosphate esters).

Q. What role do pyrazolo[1,5-a]pyrazine derivatives play in photodynamic therapy (PDT), and how can their efficacy be optimized?

  • Methodological Answer : Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, functionalized with aldehyde groups, target endometrial cancer stem cells. PDT efficacy is measured via singlet oxygen quantum yields (ΦΔ > 0.4) using DPBF (1,3-diphenylisobenzofuran) as a trap. Substituents at position 3 (e.g., methanol groups) improve cellular uptake by 30% in spheroid models .

Data Contradiction Analysis

Q. Why do reported yields for pyrazolo[1,5-a]pyrazine syntheses vary widely (e.g., 39.5% vs. 80%)?

  • Resolution : Lower yields (39.5%) in MnO₂-mediated oxidations may stem from overoxidation side reactions. Higher yields (80%) in tert-butyl-protected routes benefit from stabilized intermediates and reduced steric hindrance. Catalyst loading (e.g., 0.05 eq. Pd(dba)₂ vs. 1 eq. MnO₂) and solvent polarity (THF vs. chloroform) also contribute.

Q. How can conflicting NMR assignments for syn/anti isomers be reconciled?

  • Resolution : Discrepancies arise from solvent-dependent chemical shifts. Anti-isomers in CDCl₃ show downfield-shifted pyrazine protons (δ 4.2–4.5 ppm) versus syn-isomers (δ 3.8–4.0 ppm) . X-ray crystallography of single crystals (e.g., Cu-Kα radiation) provides definitive configurations when NMR is ambiguous.

Tables

Property Value/Technique Reference
Molecular Weight253.25 g/mol (C₁₃H₁₁N₅O)
HRMS (ESI)[M+H]+ = 254.1039 (calcd 254.1042)
Synthetic Yield (Optimized)80% (tert-butyl-protected route)
Antiproliferative IC₅₀12–18 µM (A549 cells)
PDT Singlet Oxygen YieldΦΔ > 0.4 (DPBF assay)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol
Reactant of Route 2
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol

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